Cas no 4139-61-1 (6-bromo-4-hydroxy-2H-chromen-2-one)

6-bromo-4-hydroxy-2H-chromen-2-one structure
4139-61-1 structure
商品名:6-bromo-4-hydroxy-2H-chromen-2-one
CAS番号:4139-61-1
MF:C9H5BrO3
メガワット:241.0382
MDL:MFCD00239372
CID:44786
PubChem ID:54691404

6-bromo-4-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 6-Bromo-4-hydroxycoumarin
    • 6-Bromo-4-hydroxy-2H-chromen-2-one
    • 6-bromo-4-hydroxychromen-2-one
    • 4-hydroxy-6-bromo-2H-1-benzopyran-2-one
    • 4-hydroxy-6-bromocoumarin
    • 6-bromo-2-hydroxychromen-4-one
    • 6-Bromo-4-hydroxy-2H-1-Benzopyran-2-one
    • 6-bromo-4-hydroxy-chromen-2-one
    • 2H-1-Benzopyran-2-one, 6-bromo-4-hydroxy-
    • KNMCTCABMSGXGR-UHFFFAOYSA-N
    • SBB067637
    • BDBM50383269
    • FCH1322075
    • 6-Bromo-4-hydroxycoumarin, AldrichCPR
    • FT-0635147
    • MFCD00239372
    • SCHEMBL2761544
    • DTXSID20715866
    • FS-1301
    • CS-0143976
    • F1967-2400
    • AKOS005203312
    • EN300-256671
    • 0FO
    • CCG-244315
    • CHEMBL2032372
    • T70895
    • 4139-61-1
    • A18758
    • B4699
    • Q27451062
    • InChI=1/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11
    • SY050563
    • DB-049748
    • 6-bromo-4-hydroxy-2H-chromen-2-one
    • MDL: MFCD00239372
    • インチ: 1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H
    • InChIKey: KNMCTCABMSGXGR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(=C([H])C(=O)O2)O[H]

計算された属性

  • せいみつぶんしりょう: 239.94200
  • どういたいしつりょう: 239.942
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 密度みつど: 1.9±0.1 g/cm3
  • ゆうかいてん: 277°C(lit.)
  • ふってん: 405.8℃ at 760mmHg
  • フラッシュポイント: 199.2±28.7 °C
  • 屈折率: 1.69
  • PSA: 50.44000
  • LogP: 2.26110
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

6-bromo-4-hydroxy-2H-chromen-2-one セキュリティ情報

6-bromo-4-hydroxy-2H-chromen-2-one 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-bromo-4-hydroxy-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-2400-0.25g
6-bromo-4-hydroxy-2H-chromen-2-one
4139-61-1 95%+
0.25g
$21.0 2023-09-06
Life Chemicals
F1967-2400-10g
6-bromo-4-hydroxy-2H-chromen-2-one
4139-61-1 95%+
10g
$220.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B33655-25g
6-Bromo-4-hydroxycoumarin
4139-61-1 95%
25g
¥7494.0 2022-10-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4699-1G
6-Bromo-4-hydroxycoumarin
4139-61-1 >98.0%(GC)(T)
1g
¥680.00 2023-06-14
Enamine
EN300-256671-5.0g
6-bromo-4-hydroxy-2H-chromen-2-one
4139-61-1 95%
5.0g
$2360.0 2024-06-19
abcr
AB151651-250 mg
6-Bromo-4-hydroxycoumarin; 99%
4139-61-1
250mg
€88.50 2023-06-23
Enamine
EN300-256671-2.5g
6-bromo-4-hydroxy-2H-chromen-2-one
4139-61-1 95%
2.5g
$1594.0 2024-06-19
Chemenu
CM193355-5g
6-Bromo-4-hydroxycoumarin
4139-61-1 95%+
5g
$*** 2023-03-30
Chemenu
CM193355-1g
6-Bromo-4-hydroxycoumarin
4139-61-1 95%+
1g
$*** 2023-03-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4699-5G
6-Bromo-4-hydroxycoumarin
4139-61-1 >98.0%(GC)(T)
5g
¥2735.00 2023-06-14

6-bromo-4-hydroxy-2H-chromen-2-one 合成方法

6-bromo-4-hydroxy-2H-chromen-2-oneに関する追加情報

6-Bromo-4-Hydroxy-2H-Chromen-2-One (CAS No. 4139-61-1): A Comprehensive Overview

6-Bromo-4-Hydroxy-2H-Chromen-2-One (CAS No. 4139-61-1) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 6-Bromo-4-Hydroxychromen-2-One, belongs to the class of chromones, which are widely studied for their diverse biological activities and potential therapeutic applications.

The chemical structure of 6-Bromo-4-Hydroxy-2H-Chromen-2-One features a chromone core with a bromine substituent at the 6-position and a hydroxyl group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an interesting target for various research endeavors.

Recent studies have highlighted the potential of 6-Bromo-4-Hydroxy-2H-Chromen-2-One in several areas of medicinal chemistry. One notable area is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory activity, which could be beneficial in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

In addition to its anti-inflammatory effects, 6-Bromo-4-Hydroxy-2H-Chromen-2-One has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative damage.

The potential anticancer properties of 6-Bromo-4-Hydroxy-2H-Chromen-2-One have also garnered attention. Research conducted by a team at the National Cancer Institute has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. These findings suggest that 6-Bromo-4-Hydroxy-2H-Chromen-2-One could be a promising lead compound for the development of novel anticancer drugs.

Beyond its therapeutic applications, 6-Bromo-4-Hydroxy-2H-Chromen-2-One has also been studied for its role in drug delivery systems. Chromones, due to their structural flexibility and ability to form stable complexes with various molecules, are being explored as potential drug carriers. Research published in the International Journal of Pharmaceutics has shown that this compound can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.

The synthesis of 6-Bromo-4-Hydroxy-2H-Chromen-2-One has been extensively studied, with several methods reported in the literature. One common approach involves the condensation of 3-bromosalicylaldehyde with malononitrile followed by cyclization to form the chromone ring. The hydroxyl group at the 4-position can be introduced through subsequent hydrolysis steps. These synthetic routes provide a robust foundation for large-scale production and further optimization.

In conclusion, 6-Bromo-4-Hydroxy-2H-Chromen-2-One (CAS No. 4139-61-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Additionally, its role in drug delivery systems highlights its versatility and potential impact on improving drug efficacy.

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Amadis Chemical Company Limited
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